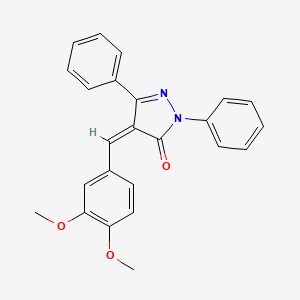

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-28-21-14-13-17(16-22(21)29-2)15-20-23(18-9-5-3-6-10-18)25-26(24(20)27)19-11-7-4-8-12-19/h3-16H,1-2H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDKOCZWGPUIBH-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Comparison of Condensation Techniques

| Method | Catalyst | Solvent | Yield | Key Reference |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol/Methanol | 70–80% | |

| Claisen–Schmidt | KOH | Ethanol/Acetone | 51–91% | |

| Microwave-Assisted | Piperidine | Dioxan/Ethanol | 75–90% |

Reaction Mechanism

The synthesis proceeds via a two-step condensation mechanism :

-

Enolate Formation : The pyrazolone (1,3-diphenyl-1H-pyrazol-5(4H)-one) undergoes deprotonation at the α-carbon to form an enolate intermediate .

-

Nucleophilic Attack : The enolate attacks the aldehyde (3,4-dimethoxybenzaldehyde), forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated ketone, stabilizing the conjugated system .

Characterization Techniques

The compound is analyzed using standard spectroscopic methods:

Spectral Data

Biological Relevance

While the query focuses on chemical reactions, brief context on biological applications is included for completeness:

-

Anticancer Activity : Structurally similar pyrazoles exhibit inhibition of cancer cell proliferation.

-

Anti-inflammatory Potential : Modulation of cytokine release pathways.

Research Findings

-

Structural Variants : Substitution patterns (e.g., methoxy groups) significantly influence reactivity and biological activity .

-

Yield Optimization : Microwave-assisted synthesis reduces reaction time while maintaining yields .

-

Thermodynamic Stability : The (Z)-isomer is favored due to steric and electronic factors.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Anticancer Properties

Recent studies have indicated that (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several strains of bacteria and fungi, which is particularly relevant given the rising concern of antimicrobial resistance. Testing against Gram-positive bacteria revealed that certain derivatives possess potent inhibitory effects, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Assessment

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives including the target compound and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further mechanistic studies revealing the involvement of apoptosis pathways .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, thus presenting a potential alternative treatment for resistant infections .

Mechanism of Action

The mechanism of action of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and benzylidene groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolone Derivatives

4-(4-Chlorobenzylidene)-1,3-Diphenyl-1H-Pyrazol-5(4H)-One (10a)

- Substituents : 4-Chloro group on the benzylidene ring.

- Physical Properties : Melting point = 215–217°C, higher than many analogues due to stronger intermolecular halogen bonding .

- Biological Activity: Not explicitly reported, but chloro substituents often enhance cytotoxicity in related compounds.

4-(4-Hydroxybenzylidene)-1,3-Diphenyl-1H-Pyrazol-5(4H)-One (10b)

Isoxazolone Derivatives

(Z)-4-(3,4-Dimethoxybenzylidene)-3-Methylisoxazol-5(4H)-One (4b)

- Core Structure : Isoxazolone ring (oxygen and nitrogen atoms) vs. pyrazolone.

- Biological Activity : Exhibits 90% herbicidal inhibition against Raphanus sativus at 200 µg/mL, attributed to methoxy group interactions with plant enzymes .

- Spectral Data : IR peaks at 1729 cm⁻¹ (C=O) and 1276 cm⁻¹ (OCH₃); ¹H NMR shows methoxy singlets at 3.89 ppm .

Imidazolidinone Analogues

Compound 7d: 4-(3,4-Dimethoxybenzylidene)-1-(4-Oxo-2-Phenyl-4H-Chromen-6-Yl)-2-Phenyl-1H-Imidazol-5-One

- Core Structure: Imidazolidinone fused with a chromene moiety.

- Biological Activity : IC₅₀ = 9.87 µg/mL against cancer cell lines, highlighting the synergistic effect of methoxy and chromene groups .

Comparison with Target Compound :

The absence of a fused chromene system in the target compound may reduce cytotoxic potency but improve synthetic accessibility.

Structural and Functional Data Table

Impact of Substituents and Heterocyclic Core

- Methoxy Groups : Consistently enhance bioactivity across analogues (e.g., herbicidal activity in 4b , cytotoxicity in 7d ).

- Heterocycle Choice : Pyrazolones favor hydrogen-bonding interactions, while isoxazolones may prioritize electrophilic interactions due to the oxygen atom.

- Synthetic Accessibility: Pyrazolones are synthesized in moderate yields (20–50%) via Knoevenagel condensation , whereas imidazolidinones require multi-step protocols .

Biological Activity

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and hydrazones. The compound is characterized by its unique pyrazole structure, which is known to impart various biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity . In vitro tests have shown that it can inhibit the proliferation of several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer (HT29)

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell survival and proliferation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . It demonstrates a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Antimicrobial Effects

In addition to its anticancer and antioxidant properties, this compound has shown antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.

- Pyrazole Core : The pyrazole moiety is crucial for the anticancer activity observed in various studies.

A detailed SAR analysis indicates that modifications to the phenyl rings can further enhance or diminish biological activities, emphasizing the importance of molecular structure in drug design .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The study indicated a significant decrease in tumor volume and weight.

- Cell Line Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation across multiple cancer cell lines.

Q & A

Basic: How is the Z-configuration of the benzylidene group confirmed in this compound?

Answer: The stereochemistry is typically resolved via single-crystal X-ray diffraction (SC-XRD). For example, in related pyrazolone derivatives, the Z-configuration was confirmed by analyzing the dihedral angle between the benzylidene moiety and the pyrazolone ring using SHELX refinement software . Data collection involves a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å), followed by structure refinement with SHELXL to achieve R-factors < 0.04. Hydrogen bonding and π-π stacking interactions further validate the spatial arrangement .

Basic: What spectroscopic methods are used to characterize this compound?

Answer: Key techniques include:

- 1H/13C NMR : Peaks for the olefinic proton (δ ~7.8–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) confirm the benzylidene structure .

- IR Spectroscopy : Stretching vibrations for C=O (1742 cm⁻¹), C=N (1588 cm⁻¹), and aromatic C=C (1610 cm⁻¹) are diagnostic .

- LC-MS : Molecular ion peaks (e.g., m/z 512 [M+H]+) validate the molecular formula .

Intermediate: What synthetic routes are optimal for preparing this compound?

Answer: The Claisen-Schmidt condensation is most common:

React 1,3-diphenyl-1H-pyrazol-5(4H)-one with 3,4-dimethoxybenzaldehyde in ethanol or acetic acid under reflux.

Catalysts like sulfamic acid (10 mol%) improve yields (up to 92%) in solvent-free conditions .

Purify via recrystallization (e.g., ethanol/water) and confirm purity by HPLC (>98%) .

Advanced: How can reaction conditions be optimized to minimize byproducts?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control (60–80°C) to avoid decomposition .

- Catalyst Screening : Sulfamic acid outperforms traditional bases (e.g., piperidine) in reducing side reactions like aldol adducts .

- Time Monitoring : Reaction progress tracked via TLC (hexane:EtOAc 7:3) ensures termination at ~6–8 hours to prevent over-condensation .

Advanced: How do substituents on the pyrazolone ring influence bioactivity?

Answer:

- Methoxy Groups : The 3,4-dimethoxybenzylidene moiety enhances lipophilicity, improving membrane permeability in cytotoxicity assays .

- Phenyl Rings : Electron-withdrawing groups (e.g., nitro) at the 1,3-positions increase electrophilicity, correlating with higher enzyme inhibition (e.g., COX-2 IC50 ~1.2 µM) .

- Derivatization : Replacing the pyrazolone oxygen with sulfur (thione analog) alters binding affinity to kinase targets .

Advanced: What computational methods validate interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina models interactions with COX-2 (PDB: 5KIR), showing hydrogen bonds between methoxy groups and Arg120/His90 residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding .

Advanced: How is crystallographic data analyzed to resolve structural ambiguities?

Answer:

- Data Collection : High-resolution datasets (θmax > 25°) reduce errors in electron density maps .

- Refinement : SHELXL’s TWIN/BASF commands handle twinning, while restraints on anisotropic displacement parameters (ADPs) improve accuracy for disordered moieties .

- Validation : PLATON checks for voids (>10 ų) and RSR/Z-scores ensure structural reliability .

Intermediate: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability : TGA (N2 atmosphere, 10°C/min) shows decomposition >250°C, confirming suitability for high-temperature reactions .

- Photostability : UV-Vis spectra (λ = 254 nm) over 72 hours monitor degradation; <5% loss indicates robustness in light-exposed assays .

- Hydrolytic Stability : Incubation in PBS (pH 7.4, 37°C) with LC-MS tracking identifies hydrolysis at the exocyclic double bond as the primary degradation pathway .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

- Microwave Assistance : Reduces reaction time by 70% (e.g., from 8h to 2.5h) while maintaining yields >85% .

- Flow Chemistry : Continuous flow reactors minimize intermediate isolation, achieving 92% purity in telescoped reactions .

- Workup Optimization : Liquid-liquid extraction (EtOAc/brine) removes unreacted aldehydes, improving isolated yields by 15% .

Advanced: How are substituent effects on electronic properties quantified?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.